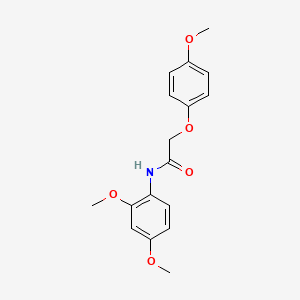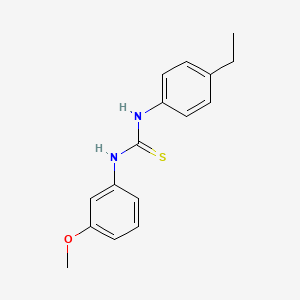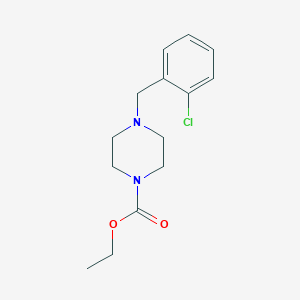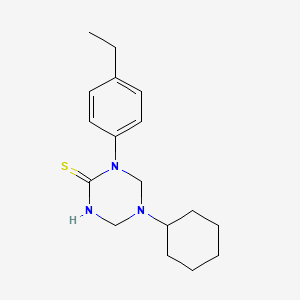![molecular formula C18H19NO4 B5798406 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid, also known as TMPABA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of para-aminobenzoic acid (PABA), which is an essential component of folic acid and is required for the synthesis of DNA. TMPABA has been shown to possess a range of interesting properties, including its ability to inhibit the growth of bacteria and fungi, as well as its potential use in the treatment of certain diseases.
作用机制
The mechanism of action of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This leads to the disruption of the cell membrane and ultimately the death of the microorganism.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid has also been shown to possess a range of interesting biochemical and physiological effects. For example, 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is required for the synthesis of folic acid. This inhibition can lead to the depletion of intracellular folate levels, which can have a range of downstream effects on cellular metabolism. Additionally, 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid has been shown to possess antioxidant properties, which may make it useful in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its potent antimicrobial activity makes it a useful tool for studying bacterial and fungal growth. However, one limitation of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of new antibiotics based on the structure of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid. By modifying the structure of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid, it may be possible to create new compounds with even greater antibacterial activity. Additionally, 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease, due to its antioxidant properties. Finally, further research is needed to fully understand the mechanism of action of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid and its downstream effects on cellular metabolism.
合成方法
The synthesis of 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid can be achieved through a multi-step process involving the reaction of 2,4,5-trimethylphenol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with para-aminobenzoic acid to yield the final product, 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid.
科学研究应用
2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid has been the subject of extensive research due to its potential applications in various scientific fields. One area in which 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid has shown promise is in the development of new antibiotics. Several studies have demonstrated that 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid possesses potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid has been shown to inhibit the growth of several fungal species, including Candida albicans.
属性
IUPAC Name |
2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-13(3)16(9-12(11)2)23-10-17(20)19-15-7-5-4-6-14(15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGYXDKIKVJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4,5-Trimethylphenoxy)acetyl]amino}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
